molecular formula C17H12ClFN4O4 B2462104 N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide CAS No. 869199-61-1

N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide

Cat. No.: B2462104
CAS No.: 869199-61-1
M. Wt: 390.76
InChI Key: LTZBDIKMPORGBC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide is a useful research compound. Its molecular formula is C17H12ClFN4O4 and its molecular weight is 390.76. The purity is usually 95%.
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Scientific Research Applications

Radioisotope Labeling for Imaging

  • PET Imaging Agent Synthesis : The compound AZD8931, which is similar in structure to N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide, was developed for PET imaging of EGFR, HER2, and HER3 signaling, suggesting its potential application in medical imaging (Wang, Gao, & Zheng, 2014).

Antimalarial Activity

  • Antimalarial Drug Development : A study on quinoline derivatives showed significant antimalarial activity against Plasmodium berghei in mice, pointing towards potential applications in antimalarial drug development (Werbel et al., 1986).

Analgesic and Anti-inflammatory Properties

  • Pain Relief and Inflammation Management : Research on quinazolinyl acetamides, closely related to the chemical , revealed potent analgesic and anti-inflammatory activities, suggesting its application in pain management and inflammation control (Alagarsamy et al., 2015).

Antitumor Activities

  • Cancer Research and Treatment : Several studies have synthesized derivatives of 4-aminoquinazoline, closely related to the compound , and evaluated their anti-tumor activities. These compounds showed potential as chemotherapeutic agents (Wen-j, 2015).

Antimicrobial Properties

  • Antibacterial and Antifungal Drug Development : Research on triazole derivatives bearing a quinoline ring, which are structurally similar, indicated antimicrobial activities against various bacteria and fungi. This suggests potential use in developing new antimicrobial agents (Yurttaş et al., 2020).

Metabolic Studies

  • Metabolic Pathway Research : Studies have explored the metabolism of chloroacetamide herbicides, which are structurally related, in human and rat liver microsomes, providing insights into metabolic pathways and potential toxicology applications (Coleman et al., 2000).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O4/c1-9(24)22(10-3-4-13(19)12(18)5-10)17-11-6-15(23(25)26)16(27-2)7-14(11)20-8-21-17/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZBDIKMPORGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1)F)Cl)C2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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